4-(1-Aminocyclobutyl)benzonitrile
CAS No.:
Cat. No.: VC15983870
Molecular Formula: C11H12N2
Molecular Weight: 172.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2 |
|---|---|
| Molecular Weight | 172.23 g/mol |
| IUPAC Name | 4-(1-aminocyclobutyl)benzonitrile |
| Standard InChI | InChI=1S/C11H12N2/c12-8-9-2-4-10(5-3-9)11(13)6-1-7-11/h2-5H,1,6-7,13H2 |
| Standard InChI Key | ZXVUJTKPFQNSGS-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)(C2=CC=C(C=C2)C#N)N |
Introduction
4-(1-Aminocyclobutyl)benzonitrile is a chemical compound belonging to the class of organic nitriles, characterized by the presence of a cyano group (-C≡N) and an amino group (-NH2) attached to a cyclobutyl ring linked to a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Synthesis Methods
The synthesis of 4-(1-Aminocyclobutyl)benzonitrile typically involves cyclization and amination reactions. Industrial production often employs continuous flow processes and advanced purification techniques to optimize yield and purity. For the hydrochloride salt, similar methods are used, with an emphasis on automated reactors and optimized reaction conditions.
Potential Applications and Biological Activities
4-(1-Aminocyclobutyl)benzonitrile and its hydrochloride salt are being researched for their potential applications in medicinal chemistry, particularly in cancer treatment and other diseases. The amino group in the compound may enhance binding affinity to biological targets such as enzymes and receptors, facilitating therapeutic effects.
Biological Activity Table
| Biological Activity | Description |
|---|---|
| Enzyme Interaction | Potential to modulate enzyme activity through interactions with biological targets |
| Receptor Binding | May enhance binding affinity to receptors, contributing to therapeutic effects |
| Cancer Treatment | Preliminary studies suggest potential applications in cancer treatment |
Chemical Reactions and Analysis
4-(1-Aminocyclobutyl)benzonitrile can participate in various chemical reactions typical for amines and nitriles, including reactions with oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride. Analytical techniques like infrared spectroscopy and mass spectrometry are used to characterize the compound's functional groups and molecular weight.
Analytical Techniques Table
| Technique | Purpose |
|---|---|
| Infrared Spectroscopy | Characterization of functional groups |
| Mass Spectrometry | Determination of molecular weight |
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